GSK3368715 3HCl
Description
Role of Type I PRMTs in Epigenetic Regulation and Cancer Pathogenesis
Type I PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues, generating ADMA marks on histones and non-histone proteins. These modifications regulate chromatin remodeling, transcriptional coactivator recruitment, and spliceosome assembly. For example, PRMT1-mediated methylation of histone H4 arginine 3 (H4R3me2a) facilitates the recruitment of DNA damage response proteins, while PRMT4/CARM1 methylates MED12 to enhance transcriptional elongation. In cancer, aberrant type I PRMT activity drives oncogene expression (e.g., MYC, EGFR) and suppresses tumor suppressors (e.g., p53). Overexpression of PRMT1 correlates with poor prognosis in breast and colorectal cancers, whereas PRMT4 promotes castration-resistant prostate cancer via androgen receptor coactivation.
Rationale for Targeted Inhibition of PRMTs in Malignant Transformation
Pharmacologic inhibition of type I PRMTs disrupts cancer cell proliferation by:
- Impairing DNA repair : Reduced ADMA levels compromise the recruitment of repair proteins like 53BP1 to double-strand breaks, sensitizing cells to genotoxic stress.
- Altering RNA splicing : PRMT inhibition misregulates splicing factors such as SRSF2, leading to aberrant mRNA isoforms that promote apoptosis.
- Modulating immune evasion : PRMT1 knockdown upregulates MHC-I expression in tumor cells, enhancing T-cell recognition.
GSK3368715 3HCl exploits these vulnerabilities by competitively binding the substrate pocket of type I PRMTs, making it distinct from SAM-competitive inhibitors.
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of GSK3368715 (EPZ019997) 3HCl involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The industrial production methods focus on optimizing the yield and purity of the compound, ensuring that it meets the required standards for scientific research .
Chemical Reactions Analysis
Structural Context of GSK3368715
GSK3368715 is a type I PRMT inhibitor that binds competitively with S-adenosylmethionine (SAM) cofactor . Key structural features include:
-
Ethylenediamine group : Mimics arginine's guanidine group for substrate competition
-
Aromatic heterocyclic core : Provides structural rigidity for active site binding
-
Hydrophobic substituents : Enhance affinity through π-π stacking with PRMT1's Phe44 and Phe29 residues
Comparative Analysis (WCJ-394 vs. GSK3368715):
| Feature | GSK3368715 | WCJ-394 |
|---|---|---|
| Binding Mode | SAM-competitive | Dual SAM/substrate-competitive |
| Key Interactions | H-bonds with Glu144 | Salt bridges with Asp51 |
| IC₅₀ (PRMT1) | 0.03 μM (literature) | 0.94 μM (experimental) |
Inferred Reaction Chemistry
While direct synthesis pathways for GSK3368715 3HCl are unpublished, related PRMT1 inhibitor syntheses suggest:
a. Reductive Amination
b. Salt Formation
-
Hydrochloride salt preparation likely involves:
Stability Considerations
Based on structural analogs:
| Parameter | Observation | Citation |
|---|---|---|
| pH Stability | Degrades >pH 8.0 | |
| Thermal Stability | Stable ≤60°C (lyophilized) | |
| Light Sensitivity | Amber vial recommended |
Analytical Characterization
Common techniques for related compounds include:
a. NMR Spectroscopy
b. Mass Spectrometry
Critical Research Gaps
-
No peer-reviewed synthesis protocols for this compound
-
Limited public data on:
-
Reaction yields
-
Purification methods
-
Scalability challenges
-
-
In vivo metabolism studies unpublished
Researchers should consult patent literature (WO2019086487A1) for proprietary synthesis details not disclosed in journal articles. Subsequent studies should prioritize full experimental disclosure to enable reproducibility.
Scientific Research Applications
GSK3368715 (EPZ019997) 3HCl has a wide range of scientific research applications. It is used extensively in chemistry, biology, medicine, and industry. In chemistry, it is used to study the effects of protein arginine methyltransferases inhibition. In biology, it is used to investigate the role of arginine methylation in cellular processes. In medicine, it is being explored for its potential as an anti-cancer agent. In industry, it is used in the development of new therapeutic compounds .
Mechanism of Action
The mechanism of action of GSK3368715 (EPZ019997) 3HCl involves the inhibition of type I protein arginine methyltransferases. This inhibition leads to a shift in arginine methylation states, which in turn alters exon usage. The molecular targets and pathways involved include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. The compound’s strong anti-cancer activity is attributed to its ability to alter these molecular pathways .
Comparison with Similar Compounds
Type I PRMT Inhibitors
Table 1: Inhibitory Activity Against PRMTs
Key Findings :
- This compound exhibits broader type I PRMT inhibition compared to EPZ020411 (PRMT6-selective) and MS049 (PRMT4/6 dual inhibitor) .
- Unlike GSK3368715 (base), the 3HCl salt shows improved solubility and bioavailability, critical for oral dosing .
Key Findings :
- This compound has a longer half-life than PRMT5 inhibitors like GSK3326595, supporting once-daily dosing .
- Safety concerns (e.g., TEEs) limit its monotherapy use, whereas PRMT5 inhibitors exhibit different toxicity profiles .
Synergistic Combinations
This compound synergizes with PRMT5 inhibitors (e.g., GSK3326595) in MTAP-deficient cancers. This synergy arises from dual inhibition of type I and II PRMTs, which disrupts spliceosome function and enhances apoptosis . For example:
- In pancreatic cancer models, the combination reduced tumor growth by 70% compared to monotherapy .
- ADMA reduction in tumors correlated with spliceosome dysregulation (e.g., altered FUS-mediated splicing) .
Structural and Mechanistic Differentiation
- This compound binds the arginyl substrate pocket adjacent to the SAM-binding site, exhibiting uncompetitive inhibition with SAM .
- Unlike WCJ-394 (pyridine-2-amidine scaffold), this compound uses a pyrazole core with a N-methylethylenediamine group, enhancing binding kinetics .
- Slow on/off rates (72–120 h for maximal ADMA reduction) distinguish it from faster-acting inhibitors like EPZ020411 .
Biological Activity
GSK3368715 3HCl is a potent, reversible inhibitor of type I protein arginine methyltransferases (PRMTs), which has shown promising biological activity, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and data on the biological activity of GSK3368715, highlighting its mechanisms of action, efficacy in preclinical and clinical settings, and potential therapeutic applications.
GSK3368715 acts primarily by inhibiting type I PRMTs, which are enzymes responsible for the methylation of arginine residues on proteins. This inhibition leads to a decrease in asymmetric dimethylarginine (ADMA) levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) within cells. The modulation of these metabolites is crucial as they play significant roles in various cellular processes, including gene expression regulation and signal transduction pathways relevant to tumor growth and survival.
Key Mechanisms:
- Inhibition of PRMT Activity : GSK3368715 binds to the protein substrate binding pocket of type I PRMTs, effectively blocking their activity.
- Impact on Tumor Metabolism : The compound has been shown to alter the metabolic landscape of cancer cells by reducing ADMA levels, which can affect angiogenesis and cell proliferation.
Preclinical Studies
In preclinical models, GSK3368715 demonstrated significant anti-tumor activity across various cancer types. Notably, it has shown effectiveness in:
- Pancreatic Cancer : Cells deficient in methylthioadenosine phosphorylase (MTAP) exhibited cytotoxic responses to GSK3368715 treatment.
- Lymphomas and Acute Myeloid Leukemia (AML) : Approximately 56% of lymphoma cell lines and 50% of AML cell lines responded favorably to treatment with GSK3368715, indicating a broad spectrum of efficacy against hematological malignancies.
Clinical Trials
A Phase 1 clinical trial (NCT03666988) was conducted to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.
Trial Findings:
- Dosing : Patients received escalating doses (50 mg to 200 mg). However, the trial was halted at 200 mg due to a higher-than-expected incidence of thromboembolic events (TEEs).
- Response Rates : Among 31 patients treated, stable disease was observed in 29% (9 patients). The maximum plasma concentration was achieved within one hour post-dosing.
- Target Engagement : Modest engagement was noted in tumor biopsies at lower doses, suggesting that while GSK3368715 can engage its target, higher doses may be necessary for more pronounced effects.
Data Summary
| Study Type | Findings |
|---|---|
| Preclinical | Significant anti-proliferative effects in multiple tumor types; effective in MTAP-deficient cells. |
| Clinical Trial | Stable disease in 29% of patients; safety concerns led to dose adjustments; modest target engagement observed. |
Case Studies
Several case studies have illustrated the potential applications of GSK3368715 beyond traditional cancer therapies. For instance:
- A case study highlighted the synergistic effects when GSK3368715 was combined with other PRMT inhibitors like PRMT5 inhibitors, showcasing enhanced anti-tumor activity.
- Another study indicated that tumors with high splicing dependency might be particularly susceptible to treatment with GSK3368715, suggesting a potential biomarker for patient selection.
Q & A
Q. What are the primary enzymatic targets of GSK3368715 3HCl, and what are their inhibition profiles?
this compound is a potent type I protein arginine methyltransferase (PRMT) inhibitor, selectively targeting PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT7. Its inhibitory activity (Kiapp) ranges from 1.5 nM (PRMT8) to 81 nM (PRMT4), with intermediate potency against PRMT1 (3.1 nM) and PRMT6 (5.7 nM) . Methodologically, these values are derived from biochemical assays using recombinant PRMT enzymes and SAM-competitive inhibition studies, validated via crystallography and kinetic analyses .
Q. What preclinical models demonstrate the antitumor efficacy of this compound?
In vivo efficacy was demonstrated in xenograft models, including BxPC3 (pancreatic adenocarcinoma), Toledo (DLBCL), and MDA-MB-468 (triple-negative breast cancer). For example, daily oral administration at 150–300 mg/kg reduced tumor growth by 78–97% in BxPC3 models, with dose-dependent regression observed in Toledo tumors . These studies utilized standardized protocols: tumor volume measurement, pharmacokinetic (PK) profiling, and histopathological analysis to confirm target engagement (e.g., loss of asymmetric dimethylarginine, ADMA) .
Q. How does this compound modulate global arginine methylation in cancer cells?
Treatment induces a global loss of ADMA (IC50 = 13.6 nM in cancer cell lines) and increases monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), indicating disrupted PRMT1/3/4/6/8 activity. This is assessed via immunoblotting, mass spectrometry, and RNA-sequencing to correlate methylation changes with transcriptional outcomes .
Advanced Research Questions
Q. What molecular mechanisms link PRMT inhibition by this compound to alternative splicing and apoptosis in glioblastoma (GBM)?
RNA-sequencing of GBM-on-chip models revealed enrichment in ribosome/translation pathways and alternative splicing (AS) events (e.g., 136 FUS-dependent splicing targets). These AS events correlate with DNA damage and apoptosis, likely due to altered FUS methylation in the spliceosome. Methodologically, microfluidics systems mimic in vivo conditions, enabling real-time analysis of tumor behavior post-treatment .
Q. How does this compound synergize with PRMT5 inhibitors, and what biomarkers predict synergy?
Co-administration with PRMT5 inhibitors (e.g., GSK3326595) synergistically inhibits tumor growth in DLBCL and pancreatic cancer models. This synergy is amplified in MTAP-deficient cancers, where PRMT5 dependency is heightened. Researchers should assess MTAP status via genomic sequencing and validate synergy using combinatorial dose-response matrices (e.g., Chou-Talalay assays) .
Q. What experimental approaches resolve contradictions between preclinical efficacy and clinical trial limitations?
Despite robust preclinical activity, a Phase I trial was terminated due to thromboembolic events (TEEs) in 29% of patients and variable tumor-level target engagement . To address this, researchers should:
Q. How does PRMT1 inhibition by this compound sensitize cancer cells to ferroptosis?
In AML models, PRMT1 inhibition upregulates ACSL1, promoting lipid peroxidation and ferroptosis. Mechanistic studies involve ChIP-seq to show reduced H4R3me2a at the ACSL1 promoter and functional validation via CRISPR knockout. Combining this compound with ferroptosis inducers (e.g., RSL3) enhances antitumor effects .
Q. What methodologies optimize dosing regimens for in vivo studies of this compound?
PK studies in rodents recommend once-daily oral dosing (150–300 mg/kg) based on plasma half-life (~4–6 hours) and tumor drug accumulation. Researchers should monitor ADMA reduction in plasma/tissue via ELISA and adjust doses to maintain >90% target coverage .
Methodological Considerations
- Selectivity Validation : Use orthogonal assays (e.g., thermal shift, CETSA) to confirm PRMT specificity over 4,100-fold selectivity against other methyltransferases .
- Transcriptomic Analysis : Apply GO-term and pathway enrichment (e.g., DAVID, GSEA) to RNA-seq data to identify splicing or immune-related pathways altered by treatment .
- Combination Therapy Design : Employ factorial experimental designs to test synergy with standard-of-care agents (e.g., temozolomide in GBM) or epigenetic modulators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
